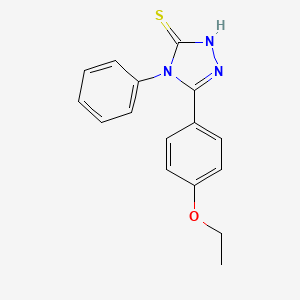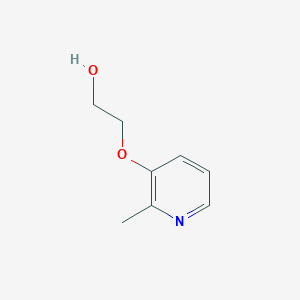
2-(2-methylpyridin-3-yl)oxyethanol
Vue d'ensemble
Description
2-(2-Methylpyridin-3-yl)oxyethanol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and an ethoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpyridin-3-yl)oxyethanol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a stainless steel column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperature . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous flow processes. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to conventional batch processes . The use of heterogeneous catalysis and green chemistry principles further enhances the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpyridin-3-yl)oxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can yield the corresponding pyridine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Methylpyridin-3-yl)oxyethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-methylpyridin-3-yl)oxyethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine: A simpler analog without the ethoxy group.
3-Methylpyridine: Similar structure but with the methyl group at the 3-position.
2,6-Lutidine: Contains two methyl groups at the 2- and 6-positions.
Uniqueness
2-(2-Methylpyridin-3-yl)oxyethanol is unique due to the presence of both a methyl group and an ethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-(2-methylpyridin-3-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-8(11-6-5-10)3-2-4-9-7/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZCCDSCFPSGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


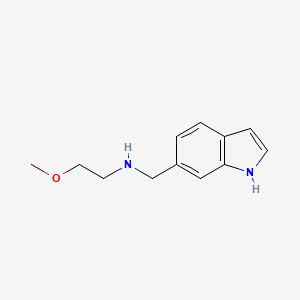
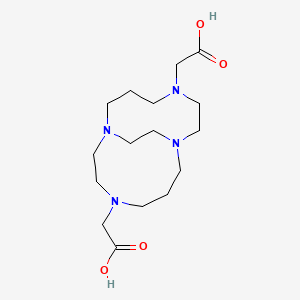


![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)


![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3123900.png)

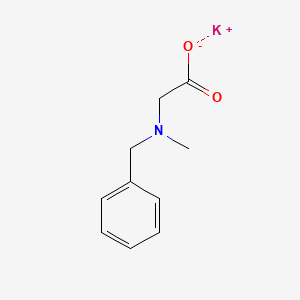
![2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B3123922.png)
![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)
![[3-(4-Chlorophenyl)-1-adamantyl]methylamine](/img/structure/B3123931.png)
